molecular formula C15H17NO3 B1309771 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 878441-44-2

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309771
CAS No.: 878441-44-2
M. Wt: 259.3 g/mol
InChI Key: FWJTXLBUMPCCJM-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenylamine group attached to a 2-(2-methoxy-phenoxy)-ethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 2-bromoethanol.

    Etherification: 2-Methoxyphenol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxy-phenoxy)-ethanol.

    Amination: The 2-(2-methoxy-phenoxy)-ethanol is then reacted with aniline in the presence of a catalyst such as palladium on carbon to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJTXLBUMPCCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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